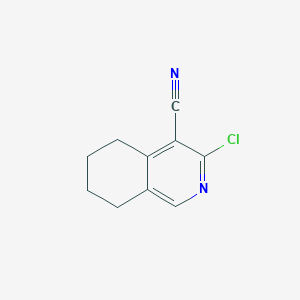

3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Description

Properties

IUPAC Name |

3-chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-10-9(5-12)8-4-2-1-3-7(8)6-13-10/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGUCFBMIWSBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=NC=C2C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Pathway

The synthesis of 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile hinges on the Vilsmeier-Haack cyclization reaction, a well-established method for constructing chlorinated pyridine derivatives. The process begins with alkylidene malononitriles, synthesized via Knoevenagel condensation of α-methylene ketones with malononitrile. These intermediates undergo regioselective cyclization in the presence of the Vilsmeier-Haack reagent (phosphorus oxychloride and dimethylformamide), forming the pyridine core structure.

The reaction proceeds through electrophilic attack at the γ-position of the alkylidene malononitrile, generating a reactive iminium intermediate that cyclizes to yield 2-chloro-3-cyanopyridines. For this compound, the starting material is specifically 2b (derived from cyclohexanone), which undergoes cyclization to produce the tetrahydroisoquinoline framework.

Catalytic Enhancement with Potassium Fluoride-Modified Natural Phosphate

A critical advancement in this synthesis involves the use of potassium fluoride-modified natural phosphate (KF/NP) as a catalyst. Without catalysis, the reaction yields a modest 15% of the target compound. However, introducing KF/NP increases the yield to 56% by facilitating the cyclization step and reducing side reactions. The catalyst likely enhances the electrophilicity of the Vilsmeier-Haack reagent, promoting efficient ring closure.

Experimental Procedure and Optimization

Stepwise Synthesis Protocol

Preparation of Alkylidene Malononitrile (2b):

Cyclohexanone (0.1 mol), malononitrile (0.12 mol), and ammonium acetate (0.01 mol) are refluxed in toluene for 24 hours. The product is isolated via filtration and recrystallized from ethanol.Vilsmeier-Haack Cyclization:

Alkylidene malononitrile 2b (10 mmol) is combined with phosphorus oxychloride (20 mmol) and dimethylformamide (10 mL) in the presence of KF/NP (0.1 g). The mixture is stirred at 70–80°C for 3 hours, cooled, and poured into ice water. The precipitated solid is filtered and purified by column chromatography (ethyl acetate/cyclohexane).

Yield Optimization Data

| Condition | Yield (%) |

|---|---|

| Without catalyst | 15 |

| With KF/NP catalyst | 56 |

Characterization of this compound

Spectroscopic Data

Purity and Applications

The compound is typically obtained at 98% purity (HPLC) and serves as a key intermediate for synthesizing triazolothienopyridine derivatives, which exhibit potential bioactivity. Its rigid tetracyclic structure also makes it valuable in materials science for designing organic semiconductors.

Applications in Heterocyclic Chemistry

This compound is a versatile precursor for:

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonitrile group can be reduced to an amine or other functional groups.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives, while reduction reactions can produce amines or other reduced forms of the compound.

Scientific Research Applications

Case Studies

A notable study evaluated the anti-angiogenesis and anti-cancer activities of various tetrahydroisoquinoline derivatives on colorectal cancer cell lines. The results demonstrated that compounds such as GM-3-18 and GM-3-121 , which are structurally related to 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, exhibited significant KRas inhibition with IC50 values ranging from 0.9 μM to 10.7 μM across multiple cell lines (Colo320, DLD-1, HCT116) . This suggests that the chloro substitution enhances the compound's potency against cancer cells.

Versatility in Synthesis

The compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its structural framework allows for modifications that can lead to the development of new pharmaceuticals with enhanced biological activities.

Synthetic Pathways

Research has documented several synthetic routes involving this compound. For instance:

- The reaction of this compound with chloroacetyl chloride has been utilized to produce α-chloroamide derivatives .

- It can also undergo cyclization reactions to yield novel dihydroisoquinolines that possess distinct pharmacological properties .

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-5,6,7,8-tetrahydroisoquinoline: Lacks the carbonitrile group but shares the chloro and tetrahydroisoquinoline structure.

5,6,7,8-Tetrahydroisoquinoline: Lacks both the chloro and carbonitrile groups but retains the tetrahydroisoquinoline core.

Uniqueness

3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to the presence of both the chloro and carbonitrile groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to its analogs.

Biological Activity

3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 192.65 g/mol. Its structure includes a tetrahydroisoquinoline moiety with a cyano group at the 4-position and a chlorine atom at the 3-position. This configuration is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.65 g/mol |

| CAS Number | 53661-33-9 |

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially making it useful for treating inflammatory diseases.

- Neurotransmitter Modulation : The compound has shown promise in influencing neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This may have implications for treating neurological disorders such as depression and anxiety.

- Antiviral Activity : Recent findings indicate its potential as an antiviral agent, particularly against SARS-CoV-2. In vitro studies demonstrated that derivatives of tetrahydroisoquinoline structures could inhibit viral replication effectively .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Interaction : The compound may bind to various receptors involved in pain and mood regulation, influencing their activity.

- Enzymatic Inhibition : It may act as an inhibitor of specific enzymes related to inflammation or viral replication processes.

Case Studies and Research Findings

- Synthesis and Biological Evaluation :

- Neuropharmacological Studies :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Use a multi-step approach involving cyclization of substituted precursors. For example, tetrahydroisoquinoline derivatives are often synthesized via Pictet-Spengler or Bischler-Napieralski reactions. Chlorination can be achieved using POCl₃ or SOCl₂ under reflux conditions . Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to improve yield. Monitor intermediates via TLC and characterize final products using NMR (¹H/¹³C) and FT-IR (e.g., CN stretch at ~2250 cm⁻¹) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for research use) .

- Spectroscopy : Confirm the nitrile group via FT-IR (2250 cm⁻¹) and aromatic protons via ¹H NMR (δ 6.5–8.5 ppm). Compare with published spectra of analogous tetrahydroisoquinolines .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C₁₀H₉ClN₂: C 62.34%, H 4.71%, N 14.53%, Cl 18.42%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.